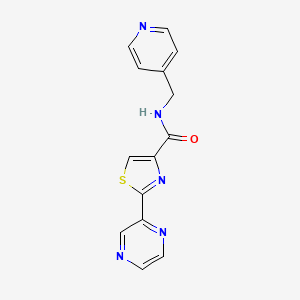

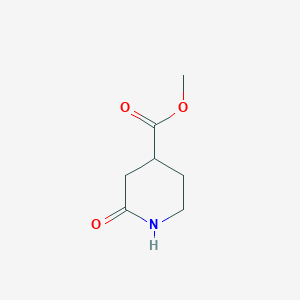

3-(Methoxymethyl)picolinonitrile

説明

科学的研究の応用

Synthesis of Trisubstituted Pyridines

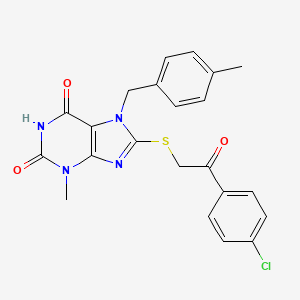

3-(Methoxymethyl)picolinonitrile: serves as a valuable synthetic intermediate for the construction of 2,3,4-trisubstituted pyridines . These pyridines are commonly found in biologically active molecules, which include various pharmaceutical agents such as nerve-agent antidotes, anti-inflammatory drugs, antifungal compounds, and anti-influenza medications .

Formation of Diverse Functional Groups

The cyano group in 3-(Methoxymethyl)picolinonitrile offers opportunities to construct a variety of functional groups in a single step. This includes the formation of amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, which are pivotal in the development of complex organic molecules .

The presence of the 3-hydroxy group in the molecule allows for the introduction of various acyl and alkyl groups in a single step. This feature is particularly useful for modifying the molecule to enhance its reactivity or to tailor it for specific applications .

Gold(I)-Catalyzed Cyclization

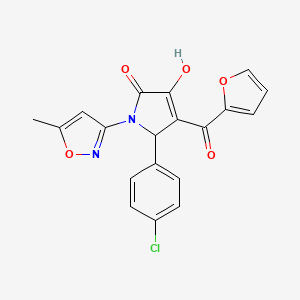

A unique synthetic approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method provides a mild and efficient route to synthesize 3-hydroxy-4-substituted picolinonitriles , demonstrating the versatility of 3-(Methoxymethyl)picolinonitrile in complex chemical transformations .

NMR Spectroscopy Analysis

3-(Methoxymethyl)picolinonitrile: and its derivatives can be analyzed using NMR spectroscopy to determine their structure and purity. This is crucial in confirming the success of synthetic reactions and ensuring the quality of the synthesized compounds .

Building Blocks for Screening Compounds

This compound is also used as a building block for the identification and procurement of screening compounds in scientific research. It is part of a comprehensive solution offered by chemical suppliers for researchers to find readily available compounds for their experimental needs .

特性

IUPAC Name |

3-(methoxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXFMSSGTSVBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)picolinonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)

![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)

![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)